molecular formula C10H9N3O2 B1445881 7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide CAS No. 1787857-96-8

7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B1445881
CAS No.: 1787857-96-8
M. Wt: 203.2 g/mol
InChI Key: CFHYPBQCZODMFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a heterocyclic compound that belongs to the isoquinolinone family. This compound has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can be achieved through various synthetic routes. One common method involves the Ugi multicomponent reaction (Ugi-MCR) combined with the ring-opening reaction of furans . The Ugi-MCR provides the amide precursors, which are then subjected to ring-opening reactions catalyzed by acids or transition metals .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, using cost-effective reagents, and employing scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Mechanism of Action

The mechanism of action of 7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes such as topoisomerase I, which is involved in DNA replication and transcription . Additionally, it may interact with protein kinases, affecting signal transduction pathways and cellular processes .

Comparison with Similar Compounds

Properties

IUPAC Name

7-amino-1-oxo-2H-isoquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-5-1-2-6-7(3-5)10(15)13-4-8(6)9(12)14/h1-4H,11H2,(H2,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHYPBQCZODMFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Reactant of Route 2
7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Reactant of Route 3
7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Reactant of Route 4
7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Reactant of Route 5
7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Reactant of Route 6
7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.